4-Aminoxymethyl pyridine hydrochloride

Description

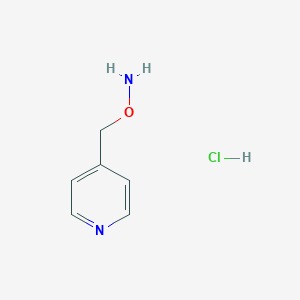

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

O-(pyridin-4-ylmethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-9-5-6-1-3-8-4-2-6;/h1-4H,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOCPWZDQJBNMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599794 | |

| Record name | O-[(Pyridin-4-yl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16115-54-1 | |

| Record name | O-[(Pyridin-4-yl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to the study of organic chemistry. nih.gov The pyridine (B92270) ring, a six-membered aromatic heterocycle with one nitrogen atom, is a ubiquitous scaffold found in numerous natural products, pharmaceuticals, and functional materials. nih.govwikipedia.org The nitrogen atom in the pyridine ring imparts distinct properties, including basicity and the ability to engage in hydrogen bonding, which are crucial for its diverse applications. nih.gov The introduction of an aminomethyl functionality at the 4-position of the pyridine ring further enhances its utility, providing a reactive handle for a variety of chemical transformations.

The hydrochloride salt of 4-aminomethylpyridine is a stable, crystalline solid, which facilitates its handling and storage. This salt form is readily converted to the free base, 4-aminomethylpyridine, for use in chemical reactions. chemicalbook.com

Overview of Pyridine Alkaloid and Synthetic Analog Research

Pyridine (B92270) alkaloids are a diverse class of naturally occurring compounds that exhibit a wide range of biological activities. bath.ac.uknih.gov Notable examples include nicotine, found in tobacco plants, and epibatidine, a potent analgesic isolated from the skin of a poison frog. nih.gov The study of these natural products has inspired the synthesis of numerous synthetic analogs with modified structures and tailored properties.

Research in this area often focuses on understanding the structure-activity relationships of these compounds, aiming to develop new therapeutic agents with improved efficacy and reduced side effects. The aminomethylpyridine moiety is a key structural element in some of these synthetic analogs, contributing to their biological profiles. For instance, the development of novel pyridine-based compounds as potential inhibitors of enzymes like PIM-1 kinase is an active area of research. acs.org

Role of Pyridine Based Compounds in Advanced Chemical Synthesis

Regioselective Functionalization at the Pyridine C4 Position

A significant challenge in pyridine chemistry is achieving regioselective functionalization, particularly at the C4 position, due to the electronic nature of the pyridine ring which favors reactions at the C2 and C6 positions. nih.govrsc.org Overcoming this inherent reactivity is crucial for the synthesis of 4-substituted pyridines.

Nucleophilic Substitution of Hydrogen Strategies for C4-Amination of Pyridines

Direct amination of pyridines at the C4 position via nucleophilic substitution of hydrogen (SNH) represents a highly desirable and atom-economical approach. nih.govresearchgate.netresearchgate.net Recent advancements have focused on developing reaction manifolds that proceed through 4-pyridyl pyridinium (B92312) salt intermediates. nih.govresearchgate.net These intermediates can then react with nucleophiles like aqueous ammonia (B1221849) to yield 4-aminopyridines without the need for intermediate isolation. nih.govresearchgate.net The regioselectivity of this process is often controlled by the electronic properties of external pyridine reagents and maximizing polarizability during the proton elimination step. nih.govresearchgate.net

Another strategy involves the use of phosphonium (B103445) salts. Pyridines can be converted into their phosphonium salt derivatives, which then react with sodium azide (B81097) to form iminophosphoranes. These versatile intermediates can be further transformed into various nitrogen-containing functional groups, offering a regioselective route to amination. nih.gov This method is particularly valuable for its broad scope and applicability to complex molecules. nih.gov

The Chichibabin reaction, a classic method for pyridine amination, typically yields 2-aminopyridines due to the use of strong bases like sodium amide. youtube.com However, modifications and specific substrates can sometimes lead to C4-amination, although this is less common. youtube.com

Direct C-H Amination Approaches

Direct C-H amination offers an efficient pathway to introduce amino groups onto the pyridine ring without pre-functionalization. These methods often employ transition metal catalysts or specialized reagents to achieve regioselectivity.

Copper-catalyzed C-H amination has emerged as a practical method. For instance, using phthalimide (B116566) as an aminating source and a copper catalyst like copper(I) acetate (B1210297) with molecular oxygen as the terminal oxidant, direct amination of 2-arylpyridines can be achieved. acs.org While this example focuses on a substituted pyridine, the principle can be adapted for other pyridine derivatives. The reaction conditions, substrate scope, and yields for such transformations are critical considerations.

| Catalyst | Aminating Agent | Oxidant | Temperature (°C) | Yield (%) |

| CuOAc (20 mol %) | Phthalimide | O2 (1 atm) | 150 | 31-78 |

Table 1: Conditions for Copper-Catalyzed C-H Amination of 2-Arylpyridines. acs.org

Another approach involves the use of multifunctional reagents designed for site-selective amination. acs.org These reagents can directly convert pyridines to protected aminopyridines with high selectivity under mild conditions. acs.org Furthermore, methods utilizing n-butylsodium to deprotonate and functionalize the C4-position of pyridines have been developed, allowing for subsequent reactions with various electrophiles. nih.gov

Introduction of the Aminoxymethyl Moiety

Once the pyridine ring is appropriately functionalized, the next critical step is the introduction of the aminomethyl group. This can be achieved through various synthetic routes.

Synthetic Routes to Aminomethyl-Substituted Pyridines

A common strategy involves the conversion of a precursor functional group at the C4 position. For example, a 4-cyanopyridine (B195900) can be reduced to 4-aminomethylpyridine. Another route involves the amidation of a pyridine-4-carboxylic acid followed by reduction of the resulting amide. nih.gov For instance, a pyridine carboxylic acid can be reacted with an amino acetamide (B32628) to form an amide, which is then reduced using a catalyst like Raney Nickel to yield the aminomethyl-pyridine. nih.gov

The Gabriel synthesis offers a classic method for preparing primary amines. beilstein-journals.org This involves the reaction of a halomethylpyridine with potassium phthalimide, followed by hydrazinolysis to release the desired aminomethylpyridine. beilstein-journals.org

Strategies for Oxygen Insertion (e.g., hydroxymethylation followed by amination routes)

An alternative strategy involves the initial introduction of a hydroxymethyl group at the C4 position, which is then converted to the aminomethyl group. The hydroxymethylation of pyridines can be achieved through various methods. For instance, 3-hydroxypyridines substituted at the 6-position can be hydroxymethylated at the 2-position using formaldehyde (B43269) and a tertiary amine. google.com While this example illustrates hydroxymethylation at a different position, similar principles can be applied to achieve C4-hydroxymethylation under appropriate conditions.

Once the 4-hydroxymethylpyridine is obtained, it can be converted to the corresponding 4-halomethylpyridine, which can then undergo amination via reactions like the Gabriel synthesis or direct reaction with ammonia or an appropriate amine source.

Salt Formation and Crystallization Techniques for Hydrochloride Derivatives

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base, 4-aminomethylpyridine, with hydrochloric acid. The choice of solvent is crucial for this step. Often, the parent pyridine derivative is dissolved in an organic solvent like diethyl ether or dichloromethane, and a solution of anhydrous HCl in a suitable solvent (e.g., ether) is added. researchgate.netacs.orgnih.gov This generally leads to the precipitation of the hydrochloride salt, which can then be isolated by filtration and dried. researchgate.net

The formation of the salt can be confirmed by various analytical techniques, including X-ray crystallography and NMR spectroscopy. acs.orgnih.gov For instance, in the 1H NMR spectrum, the proton signals near the pyridine nitrogen atom will show a downfield shift upon salt formation. acs.orgnih.gov Crystallization techniques are then employed to obtain a pure, crystalline product. The choice of solvent and conditions for crystallization can significantly impact the crystal form and purity of the final product.

Mechanistic Investigations of Synthesis Pathways

Understanding the intricate mechanisms of chemical reactions is fundamental to enhancing their efficiency and control. For 4-Aminomethylpyridine hydrochloride, investigations have centered on identifying the transient species formed during the reaction and clarifying the influence of various chemical actors on the final outcome.

Role of Catalysts and Reagents in Reaction Selectivity and Yield

The choice of catalysts and reagents is paramount in directing the synthesis of 4-Aminomethylpyridine towards high yield and selectivity, primarily by minimizing the formation of undesirable by-products.

The catalytic reduction of 4-cyanopyridine is a widely used method. Hydrogenation catalysts such as Raney nickel and palladium on carbon are commonly employed. The primary challenge in this synthesis is the prevention of dimerization, where the newly formed primary amine attacks an intermediate species, leading to the formation of di(pyridin-4-ylmethyl)amine.

To enhance selectivity for the primary amine, specific reagents are added to the reaction mixture. Ammonia is frequently used in significant quantities. Its role is to suppress the side reaction that leads to the secondary amine by-product. google.com By being present in excess, ammonia effectively competes with the product amine, shifting the equilibrium away from dimerization. google.com Similarly, the use of tertiary amines in the reaction system has also been shown to increase the yield of the desired aminomethylpyridine. google.com The process is typically conducted in a non-aqueous solvent system, as the presence of water has been shown to promote the removal of chlorine atoms in related syntheses, which is an undesirable side reaction when working with chlorinated pyridine precursors. google.com

The table below summarizes the influence of different reagents on the synthesis.

| Catalyst/Reagent System | Starting Material | Key Function | Impact on Yield/Selectivity |

| Hydrogenation Catalyst (e.g., Raney Nickel) | 4-Cyanopyridine | Reduces the nitrile group to an amine. | Essential for the conversion to the desired product. |

| Ammonia | 4-Cyanopyridine | Competes with the product amine to prevent dimerization. | Increases selectivity and yield of the primary amine. google.com |

| Tertiary Amine | 4-Cyanopyridine | Suppresses the formation of secondary amine by-products. | Improves yield of the target aminomethylpyridine. google.com |

| Non-aqueous Solvent | Chlorinated Cyanopyridines | Prevents dehalogenation side reactions. | Enhances yield of the desired halogenated product. google.com |

Green Chemistry Approaches in 4-Aminomethyl Pyridine Hydrochloride Synthesis

In line with the principles of sustainable development, green chemistry approaches are being increasingly explored for the synthesis of pyridine derivatives. These methods aim to reduce waste, minimize energy consumption, and utilize more environmentally benign materials.

One promising green technique is the use of microwave irradiation. For the synthesis of various novel pyridine derivatives, microwave-assisted organic synthesis has been shown to dramatically reduce reaction times from hours to mere minutes, while also increasing product yields to as high as 82-94%. nih.gov This efficiency translates to significant energy savings and higher throughput.

Another key area of green chemistry is the replacement of traditional metal catalysts with more sustainable alternatives. Organocatalysts, such as dimethyl ethanol (B145695) amine (DMEA), have been successfully used for the synthesis of Schiff bases from 4-aminoantipyrine (B1666024) under solvent-free conditions at room temperature. chemrevlett.com This approach not only avoids potentially toxic heavy metals but also simplifies the purification process and often leads to excellent yields in a short time. chemrevlett.comchemrevlett.com

Furthermore, the development of synthetic routes from bio-renewable feedstocks represents a major goal for green chemistry. A notable example is the synthesis of 2-aminomethylpiperidine, a related heterocyclic amine, from the bio-renewable starting material 2,5-bis(aminomethyl)furan. rsc.org This process uses a Pt/γ-Al2O3 catalyst to achieve a yield of 72.0% in an aqueous solution, demonstrating the feasibility of producing valuable chemical intermediates from sustainable sources. rsc.org While not yet applied to 4-Aminomethylpyridine, this work provides a blueprint for future green synthetic routes.

The following table compares conventional and green approaches in pyridine synthesis.

| Feature | Conventional Method | Green Chemistry Approach |

| Energy Source | Traditional heating (reflux) | Microwave irradiation nih.gov |

| Catalyst | Metal-based catalysts (e.g., Raney Nickel) | Organocatalysts (e.g., DMEA) chemrevlett.comchemrevlett.com, Heterogeneous catalysts |

| Solvents | Often organic solvents | Solvent-free conditions chemrevlett.com, Water rsc.org, Ethanol nih.gov |

| Reaction Time | Hours | Minutes nih.gov |

| Starting Materials | Petroleum-based | Bio-renewable feedstocks (e.g., 2,5-bis(aminomethyl)furan) rsc.org |

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is responsible for its basic and nucleophilic character. However, its reactivity is modulated by the aromatic system and the presence of the aminoxymethyl substituent.

4-Aminoxymethyl pyridine hydrochloride contains two basic nitrogen atoms: the pyridine nitrogen and the primary amino nitrogen. The position of protonation is determined by the relative basicity (pKa of the conjugate acids) of these two centers. Generally, the pKa of the conjugate acid of a primary alkylamine (like propylamine, pKa ≈ 10.7) is significantly higher than that of pyridine (pKa ≈ 5.2). The electron-withdrawing nature of the pyridin-4-ylmethyl group would slightly lower the basicity of the primary amine, but it is expected to remain the more basic site.

Therefore, in this compound, the proton resides predominantly on the terminal amino group, forming a primary ammonium (B1175870) salt. The equilibrium can be represented as:

Py-CH₂-O-CH₂-NH₃⁺ Cl⁻ ⇌ Py-CH₂-O-CH₂-NH₂ + H⁺ + Cl⁻

The pyridine nitrogen can be protonated under more strongly acidic conditions. The pKa values of surface-bound pyridines are often several units higher than those of the unbound molecules, and the degree of protonation is highly dependent on the pH of the medium. researchgate.netresearchgate.net For instance, unbound substituted pyridines are typically 0-25% protonated at a neutral pH of 7, but this can increase significantly when the molecule is part of a larger assembly or in a different solvent environment. researchgate.net

| Compound/Functional Group | Approximate pKa of Conjugate Acid | Reference |

| Pyridine | 5.25 | organicchemistrydata.org |

| Primary Aliphatic Amine (e.g., Ethylamine) | 10.8 | organicchemistrydata.org |

| Substituted Pyridines | 5.0 - 7.0 (Varies with substituent) | researchgate.netresearchgate.net |

This table presents approximate pKa values to illustrate the relative basicities.

The pyridine nitrogen can act as a nucleophile and attack various electrophiles, leading to the formation of N-substituted pyridinium salts, also known as onium salts. This reaction, known as quaternization, significantly alters the electronic properties of the pyridine ring. mdpi.com

Quaternization makes the pyridine ring highly electron-deficient, which greatly activates the positions ortho (2, 6) and para (4) to the nitrogen for nucleophilic attack. google.comgoogle.com Since the starting material is already substituted at the 4-position, this increased reactivity is particularly relevant for potential subsequent reactions. The quaternization is typically an SN2 reaction between the pyridine and an alkyl halide. mdpi.com The reaction can be performed with various reagents, including simple alkyl halides or more activated halides like haloadamantanes or α-haloacetamides. osti.govresearchgate.net

The general scheme for quaternization is:

Py-R + R'-X → [Py(R')-R]⁺ X⁻ (Where Py-R is the pyridine derivative and R'-X is the electrophile)

In the case of 4-aminoxymethyl pyridine, the reaction would likely occur with the free base form. The reaction of 4-methoxypyridine (B45360) derivatives with methyl iodide has been shown to produce not only the expected N-methylpyridinium ion but also the N-methyl-4-pyridone, especially in the presence of a polar solvent. researchgate.net This suggests a potential subsequent reaction pathway after the initial electrophilic attack at the nitrogen.

Reactivity of the Aminoxymethyl Functional Group

The aminoxymethyl group (-CH₂-O-CH₂-NH₂) possesses two reactive sites: the terminal nucleophilic amino group and the ether linkage.

The primary amino group, with its lone pair of electrons, is a potent nucleophile. masterorganicchemistry.comyoutube.com It readily participates in reactions with a wide array of electrophilic compounds. chegg.com Common reactions include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is typically a rapid reaction. libretexts.org

Alkylation: Reaction with alkyl halides to form secondary, tertiary, and eventually quaternary ammonium salts. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, which can lead to overalkylation. masterorganicchemistry.comlibretexts.org

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

These reactions are fundamental in synthetic organic chemistry for building more complex molecules from a primary amine core. The nucleophilicity of the amine is generally correlated with its basicity; however, steric hindrance can reduce the nucleophilicity of bulky amines. masterorganicchemistry.com

Ethers are generally considered unreactive functional groups, which is why they are often used as solvents. youtube.com However, the C-O bond can be cleaved under harsh conditions, most commonly with strong acids like HBr and HI (HCl is typically ineffective). openstax.orglibretexts.org The reaction proceeds via an SN1 or SN2 mechanism depending on the structure of the groups attached to the oxygen.

The cleavage mechanism involves initial protonation of the ether oxygen to form a good leaving group (an alcohol). youtube.comyoutube.com A halide ion then acts as the nucleophile.

Protonation: R-O-R' + HX → [R-OH⁺-R'] X⁻

Nucleophilic Attack: [R-OH⁺-R'] X⁻ → R-X + R'-OH

For 4-aminoxymethyl pyridine, the ether is a primary-benzylic type. Cleavage could occur at either C-O bond. Attack at the methyl carbon (less hindered) would follow an SN2 pathway, while attack at the pyridylmethyl carbon could have SN1 character due to the stability of the resulting benzylic carbocation. Ethers with tertiary, benzylic, or allylic groups tend to cleave via an SN1 mechanism. openstax.org

More advanced reactivity involves the palladium-catalyzed arylation of the benzylic C-H bond adjacent to the ether oxygen in pyridylmethyl ethers, demonstrating that this position can be functionalized without cleaving the ether linkage under specific catalytic conditions. acs.orgnih.gov

Intramolecular Cyclization and Rearrangement Pathways

The presence of multiple reactive sites within one molecule opens the possibility for intramolecular reactions.

Intramolecular Cyclization: While no specific examples for 4-aminoxymethyl pyridine are documented, analogous systems demonstrate the potential for cyclization. For instance, N-(2-oxoalkyl)amides can undergo intramolecular cyclization to form pyrrol-2-ones. chemicalpapers.com Palladium-catalyzed intramolecular aza-Wacker-type reactions are also known to form fused aza-heterocycles. nih.gov A plausible, though likely challenging, pathway for 4-aminoxymethyl pyridine could involve the amino group attacking the pyridine ring, particularly if the ring is activated by quaternization or another electron-withdrawing group. Free-radical intramolecular cyclization of substituted pyrrolylpyridinium salts is a known method for synthesizing fused polyheterocycles. beilstein-journals.org

Rearrangement Pathways: Rearrangements are well-documented for pyridylmethyl ethers. A notable example is the tandem arylation/ thieme.dersc.org-Wittig rearrangement. thieme.dersc.org In this process, deprotonation of the benzylic carbon alpha to both the pyridine ring and the ether oxygen generates a carbanion, which can then undergo a thieme.dersc.org-rearrangement, migrating one of the ether's alkyl/aryl groups from the oxygen to the adjacent carbon. This results in the formation of a tertiary alcohol. While this specific reaction often requires a strong base and a catalyst, it highlights a potential rearrangement pathway for the pyridylmethyl ether scaffold. acs.org

Stability and Degradation Pathways under Controlled Conditions

The stability of a chemical entity like this compound is a crucial attribute that influences its handling, storage, and application. Controlled studies are designed to predict the degradation that might occur over time under various environmental influences. The hydrochloride salt form is generally expected to influence the compound's stability, particularly its solubility and behavior in aqueous solutions.

For a comprehensive understanding, forced degradation studies would be conducted on both the solid-state material and in solution. google.com The goal is to achieve a target degradation of approximately 5-20%, which is considered sufficient to identify and characterize degradation products without being so extensive as to lead to unrealistic secondary degradation.

Hydrolytic Stability

Hydrolysis involves the reaction of the compound with water. To assess this, studies are typically conducted across a range of pH values, commonly using acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions. The temperature is often elevated (e.g., 60°C) to accelerate the degradation process. google.com Given the structure of this compound, which contains an aminomethyl group and a pyridine ring, it is plausible that the primary amine could be susceptible to certain hydrolytic reactions, although pyridines themselves are generally stable to hydrolysis.

Oxidative Stability

To evaluate the susceptibility to oxidation, a common approach is to expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). The pyridine ring and the aminomethyl group could potentially be sites for oxidative degradation. The nitrogen atom in the pyridine ring and the primary amine are potential sites for N-oxidation.

Photostability

Thermal Stability

Thermal degradation studies are performed by exposing the solid compound to elevated temperatures, often in a controlled oven. The temperatures are chosen based on the physical properties of the substance, such as its melting point. For a crystalline solid like this compound, thermal stress can induce decomposition, the extent of which would be dependent on the temperature and duration of exposure.

Hypothetical Degradation Data

In the absence of specific published research, the following tables represent a hypothetical summary of results from a forced degradation study on this compound. These tables are for illustrative purposes to demonstrate how such data would be presented.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Product(s) (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl | 72 hours | 60°C | 8% | 4-Hydroxymethylpyridine |

| Base Hydrolysis | 0.1 M NaOH | 72 hours | 60°C | 12% | Pyridine-4-carbaldehyde |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp. | 15% | 4-Aminoxymethyl pyridine N-oxide |

| Photolytic | 1.2 million lux hours & 200 Wh/m² | 10 days | Room Temp. | 5% | Unidentified Photodegradants |

| Thermal (Solid) | Dry Heat | 15 days | 80°C | 3% | Minor Unidentified Products |

Table 2: Potential Degradation Products of this compound

| Hypothetical Degradant Name | Chemical Structure | Stress Condition(s) Leading to Formation |

| 4-Hydroxymethylpyridine | C₆H₇NO | Acid Hydrolysis |

| Pyridine-4-carbaldehyde | C₆H₅NO | Base Hydrolysis |

| 4-Aminoxymethyl pyridine N-oxide | C₆H₈N₂O | Oxidation |

It is imperative to note that the degradation pathways and products mentioned are speculative and would require confirmation through rigorous analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of the degradants.

Derivatization Strategies for 4 Aminoxymethyl Pyridine Hydrochloride in Advanced Chemical Research

Functionalization of the Amino Group

The primary amino group in 4-aminomethyl pyridine (B92270) is a key locus for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can significantly alter the molecule's chemical and physical properties.

Acylation and Sulfonylation Reactions

Acylation and sulfonylation are fundamental reactions for modifying the amino group of 4-aminomethyl pyridine. These reactions involve the introduction of acyl and sulfonyl groups, respectively, leading to the formation of amides and sulfonamides.

Acylation Reactions: The reaction of 4-aminomethyl pyridine with acylating agents such as acid chlorides or anhydrides yields the corresponding N-acyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting amides are generally stable compounds and this derivatization can be a strategic step in multi-step syntheses.

Sulfonylation Reactions: Similarly, sulfonylation is achieved by reacting 4-aminomethyl pyridine with sulfonyl chlorides in the presence of a base. This leads to the formation of sulfonamides, which are known for their chemical stability and are prevalent in medicinal chemistry.

A study on the acylation of 4-pyridone, a related compound, highlights that the reaction with various acylating agents can lead to either N-acylation or O-acylation products. The outcome is influenced by the structure of the acylating agent and the reaction conditions, with some products existing in equilibrium. researchgate.net

Alkylation and Arylation Reactions

Alkylation and arylation introduce alkyl and aryl groups onto the amino nitrogen, respectively, creating secondary or tertiary amines. These modifications can significantly impact the steric and electronic properties of the molecule.

Alkylation Reactions: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve more controlled alkylation, reductive amination is a commonly employed alternative. This involves the reaction of 4-aminomethyl pyridine with an aldehyde or ketone in the presence of a reducing agent.

Research has demonstrated the synthesis of alkylamino derivatives of 4-aminomethylpyridine, which have been studied as inhibitors of certain enzymes. nih.gov A significant challenge in pyridine chemistry has been the selective C-4 alkylation of the pyridine ring itself. nih.gov A novel method using a maleate-derived blocking group has been developed to achieve this with high regioselectivity. nih.gov

Arylation Reactions: The introduction of an aryl group onto the amino nitrogen is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of a carbon-nitrogen bond between the amino group and an aryl halide or triflate.

Silylation for Spectroscopic Analysis and Further Synthesis

Silylation, the introduction of a silyl (B83357) group (commonly trimethylsilyl, TMS), is a valuable technique for protecting the amino group and enhancing the volatility of the compound for gas chromatography-mass spectrometry (GC-MS) analysis. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used. researchgate.net The use of a catalyst, such as trimethylchlorosilane or pyridine, can increase the reactivity of the silylating reagent. researchgate.net Pyridine is a frequently used solvent in silylation as it acts as an acid scavenger, driving the reaction forward. researchgate.net

Modifications at the Hydroxymethyl Component

The hydroxyl group of 4-hydroxymethyl pyridine (the free base form of the hydrochloride salt) provides another reactive site for derivatization, enabling the formation of esters and ethers.

Esterification and Etherification Reactions

Esterification Reactions: The hydroxyl group of 4-hydroxymethyl pyridine can be esterified by reaction with carboxylic acids, acid chlorides, or anhydrides. google.comgoogle.com This reaction is often catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting esters can have various applications and can be converted into their hydrochloride salts if desired. google.com For instance, 4-(xanthene-9-carbonyloxymethyl)-pyridine hydrochloride has been synthesized through such a pathway. google.com The esterification of pyridine carboxylic acids is a common method for producing valuable intermediates. google.com

Etherification Reactions: The formation of ethers from 4-hydroxymethyl pyridine can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Derivatization for Enhanced Spectroscopic Detection and Characterization

Derivatization is a powerful tool for improving the detection and characterization of molecules using various spectroscopic techniques. For 4-aminomethyl pyridine and related structures, specific derivatizing agents can be employed to introduce chromophores or fluorophores, enhancing their visibility in UV-Vis and fluorescence spectroscopy.

For mass spectrometry, derivatization can be used to increase the volatility and ionization efficiency of the analyte. For example, a quaternization derivatization strategy using bis(pyridine)iodine(I) tetrafluoroborate (B81430) has been shown to significantly enhance the mass spectrometric response of certain analytes by introducing a charged pyridine tag. acs.org This approach simplifies identification and allows for more reliable quantification. acs.org

The structures of derivatized pyridines are often confirmed using a combination of spectral methods, including ¹H-NMR, ¹³C-NMR, and FT-IR spectroscopy, as well as mass spectrometry. isaacpub.orgresearchgate.net

Regiospecific Derivatization of the Pyridine Ring

The pyridine ring, a foundational scaffold in numerous functional molecules, presents a unique electronic landscape for chemical modification. Its nitrogen atom renders the ring electron-deficient, influencing the regioselectivity of derivatization reactions. In the case of 4-aminomethyl pyridine, the existing substituent at the C4 position further directs subsequent functionalization efforts. Advanced synthetic strategies have been developed to achieve regiospecific derivatization at other positions on the pyridine ring, primarily through electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions.

The lone pair of electrons on the nitrogen atom in pyridine is part of the aromatic system, which deactivates the ring towards electrophilic aromatic substitution. libretexts.org This deactivation is exacerbated in acidic media, where the nitrogen becomes protonated, further withdrawing electron density from the ring. libretexts.org Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. stackexchange.comquora.com

Electrophilic Substitution Reactions

Direct electrophilic substitution on the pyridine ring is generally challenging due to its electron-deficient character. Reactions typically require harsh conditions, and the substitution, when it occurs, is directed to the C3 position (meta). libretexts.org To overcome this, the pyridine nitrogen can be oxidized to form a pyridine-N-oxide. This transformation has two significant effects: it activates the ring towards electrophilic attack and directs incoming electrophiles to the C4 (para) and C2/C6 (ortho) positions. quimicaorganica.org Given that the C4 position is already occupied in 4-aminomethyl pyridine, electrophilic attack on the N-oxide would be directed to the C2 and C6 positions. Subsequent reduction of the N-oxide restores the pyridine ring.

Computational studies on the nitration of pyridine derivatives with the nitronium ion (NO₂⁺) indicate that these reactions proceed through a stepwise polar mechanism, forming a tetrahedral cation intermediate. rsc.org While the nitration of pyridine-N-oxide itself shows a kinetic preference for the ortho position, explicit solvation of the N-oxide's oxygen atom can lead to the para product being favored. rsc.org

Table 1: Regioselectivity in Electrophilic Substitution of Pyridine Derivatives

| Reaction Type | Reagent/Conditions | Substrate | Major Product(s) | Reference(s) |

| Nitration | HNO₃/H₂SO₄ | Pyridine | 3-Nitropyridine | libretexts.org |

| Nitration | HNO₃/H₂SO₄ | Pyridine-N-oxide | 4-Nitropyridine-N-oxide | quimicaorganica.org |

| Halogenation | Br₂ at 300°C | Pyridine | 3-Bromopyridine, 3,5-Dibromopyridine | libretexts.org |

This interactive table summarizes the regiochemical outcomes of key electrophilic substitution reactions on the pyridine scaffold.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a more facile process for pyridines, especially when a good leaving group (such as a halide) is present at the C2, C4, or C6 positions. quimicaorganica.org The stability of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom, drives the reaction. stackexchange.comquora.com For a 4-substituted pyridine, nucleophilic attack is favored at the C2 and C6 positions. quora.com

The Chichibabin reaction is a classic example of nucleophilic substitution on pyridine, where treatment with sodium amide (NaNH₂) leads to amination, typically at the C2 position, with the loss of a hydride ion. youtube.com Organometallic reagents, such as organolithium compounds, can also add to the pyridine ring, usually at the C2 position. youtube.com

Table 2: Nucleophilic Substitution on the Pyridine Ring

| Reaction Type | Reagent | Substrate | Position of Substitution | Reference(s) |

| Amination (Chichibabin) | Sodium Amide (NaNH₂) | Pyridine | C2 | youtube.com |

| Hydroxylation | Potassium Hydroxide (KOH) | Pyridine | C2 | youtube.com |

| Alkylation | Butyllithium | Pyridine | C2 | youtube.com |

| SNAr | Amine | 2-Chloropyridine | C2 | youtube.com |

This interactive table provides examples of nucleophilic substitution reactions on the pyridine ring, highlighting the preferred positions of attack.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. These methods offer a powerful and versatile approach to the derivatization of the pyridine ring in 4-aminomethyl pyridine, provided a suitable handle, such as a halogen or a sulfinate group, is present on the ring. researchgate.nettcichemicals.com

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is widely used for the functionalization of pyridines. researchgate.net For instance, the reaction of 2,6-diaryl-3,4,5-trichloropyridines with arylboronic acids demonstrates the feasibility of selective cross-coupling on a polysubstituted pyridine ring. researchgate.net Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties onto the pyridine scaffold from a halo-substituted pyridine precursor. researchgate.net

Recent advancements have introduced pyridine sulfinates as effective coupling partners in palladium-catalyzed reactions, serving as alternatives to the often-unstable pyridineboronic acids. tcichemicals.com These reagents have been successfully applied in late-stage functionalization, demonstrating tolerance for a variety of functional groups. tcichemicals.com

Table 3: Metal-Catalyzed Cross-Coupling for Pyridine Derivatization

| Reaction Name | Catalytic System | Substrate Type | Bond Formed | Reference(s) |

| Suzuki-Miyaura | Palladium catalyst | Halopyridine + Organoboron | C-C (Aryl-Aryl) | researchgate.net |

| Sonogashira | Palladium/Copper catalyst | Halopyridine + Terminal Alkyne | C-C (Aryl-Alkynyl) | researchgate.net |

| Negishi | Palladium or Nickel catalyst | Halopyridine + Organozinc | C-C (Aryl-Alkyl/Aryl) | researchgate.net |

| Desulfinative Coupling | Palladium catalyst | Pyridine sulfinate + Aryl halide | C-C (Aryl-Aryl) | tcichemicals.com |

This interactive table outlines common metal-catalyzed cross-coupling reactions used for the functionalization of the pyridine ring.

Coordination Chemistry of 4 Aminoxymethyl Pyridine Hydrochloride

4-Aminoxymethyl Pyridine (B92270) as a Ligand

4-(Aminomethyl)pyridine (B121137) is an asymmetric ligand whose coordination to metal centers is influenced by several factors, including the metal-to-ligand ratio, the nature of the counter-anion, and the potential for hydrogen bonding. nih.gov

In coordination chemistry, a ligand that binds to a central metal ion through a single donor atom is termed monodentate. vaia.comlibretexts.orglibretexts.org Ligands that bind through multiple donor atoms are called polydentate or multidentate. wikipedia.org While 4-(aminomethyl)pyridine possesses two nitrogen donor atoms, its coordination behavior does not typically involve chelation to a single metal center due to the steric constraints of forming a stable chelate ring.

Studies of metal complexes involving 4-(aminomethyl)pyridine reveal a strong preference for coordination through the pyridine nitrogen . The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital, which is readily available for donation to a metal center. wikipedia.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-(aminomethyl)pyridine typically involves the reaction of a metal salt with the ligand (often used as the free base, 4-(aminomethyl)pyridine, rather than the hydrochloride salt) in a suitable solvent. acs.org The stoichiometry and the choice of anion can be systematically varied to target different structural motifs. nih.gov

A notable area of research has been the synthesis of coordination polymers with silver(I) salts. The reaction of 4-(aminomethyl)pyridine (4-amp) with silver(I) salts containing anions like trifluoromethanesulfonate (B1224126) (OTf⁻), trifluoroacetate (B77799) (tfa⁻), or tetrafluoroborate (B81430) (BF₄⁻) yields a variety of one- and two-dimensional structures. nih.gov The structural outcome is highly dependent on the ligand-to-metal ratio. acs.org

For example, a 1:1 ratio of 4-amp to Ag(I) salts like AgOTf and Ag(tfa) results in the formation of linear coordination polymers. nih.govacs.org Altering the ratio to 2:1 can produce more complex structures, such as a linear polymer of corner-shared boxes or a two-dimensional sheet, depending on the anion used. nih.gov

| Ligand:Metal Ratio | Silver(I) Salt | Resulting Structure | Reference |

|---|---|---|---|

| 1:1 | AgOTf | Linear coordination polymer | nih.govacs.org |

| 1:1 | Ag(tfa) | Linear coordination polymer | nih.gov |

| 2:1 | Ag(tfa) | Linear polymer of corner-shared boxes | nih.gov |

| 2:1 | AgOTf | Linear box-in-box "chain link" polymer | nih.gov |

| 2:1 | AgBF₄ | Two-dimensional sheet | nih.gov |

The coordination chemistry of 4-aminopyridyl ligands extends to lanthanide ions. While research on 4-aminomethyl pyridine specifically with lanthanides is limited, studies on closely related ligands provide insight. For instance, kinetically stable lanthanide complexes with functionalized 4-substitued pyridyl ligands have been synthesized. nih.gov

The synthesis of a 4-amino-pyridyl complex of Europium(III), [EuL²ᶜ], was achieved through the reduction of an azide (B81097) precursor, [EuL²ᵇ]. This transformation highlights a strategy of late-stage functionalization to create emissive lanthanide complexes. The reaction of the corresponding azide complex with H₂S or NaSH can afford the 4-amino-complex in under 30 minutes. nih.gov This methodology suggests a viable route for incorporating ligands with an amino group at the 4-position of a pyridine ring into lanthanide coordination spheres.

Spectroscopic and Structural Analysis of Coordination Compounds

The characterization of coordination compounds of 4-(aminomethyl)pyridine relies heavily on spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Analysis:

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the Ag(4-amp)OTf complex in CD₃CN, characteristic signals for the aminomethyl protons (-CH₂- and -NH₂-) and the pyridine ring protons can be observed. For example, the spectrum shows a broad singlet for the -NH₂ protons at 3.81 ppm, a singlet for the -CH₂- protons at 3.97 ppm, and multiplets for the aromatic protons at 7.46 and 8.43 ppm. acs.org

FTIR Spectroscopy: Infrared spectroscopy is useful for confirming the coordination mode. Changes in the vibrational frequencies of the pyridine ring upon coordination to a metal ion can be observed.

UV-Visible Spectroscopy: In lanthanide complexes, such as the 4-amino-pyridyl complex of europium, [EuL²ᶜ], a ligand-to-metal charge transfer (LMCT) absorption band is apparent when comparing its absorption and excitation spectra to its precursors. nih.gov

Structural Analysis: Single-crystal X-ray diffraction has been instrumental in elucidating the diverse structures of metal complexes with 4-(aminomethyl)pyridine.

Silver(I) Complexes: The structures of silver(I) complexes are varied. With a 1:1 ligand-to-metal ratio, linear polymers are formed. nih.gov In a dinuclear silver "box" complex with a related 4-picolylamine ligand, the silver ion adopts a four-coordinate pseudo-tetrahedral geometry. tandfonline.com The Ag-N distances in this complex were found to be 2.284(2) Å and 2.2976(19) Å. tandfonline.com The polymeric nature of these compounds is a recurring theme. nih.govtandfonline.com

Lanthanide Complexes: For gadolinium(III) complexes with related 4-substituted pyridine ligands, powder EPR spectroscopy is used to investigate parameters like zero-field splitting (ZFS). The Gd(III) complex with a 4-amino substituent was found to have a slightly broader central transition in its EPR spectrum compared to an azide complex, indicating sensitivity of the ZFS to the nature of the pyridine 4-substituent. nih.gov

| Compound/Complex | Technique | Key Findings | Reference |

|---|---|---|---|

| Ag(4-amp)OTf | ¹H NMR | δ (ppm): 3.81 (s, br, 2H, -NH₂), 3.97 (s, 2H, -CH₂-), 7.46 (m, 2H, py-H), 8.43 (m, 2H, py-H) | acs.org |

| [EuL²ᶜ] (4-amino-pyridyl complex) | Absorption/Excitation Spectra | Presence of a Ligand-to-Metal Charge Transfer (LMCT) band | nih.gov |

| [GdL²ᶜ] (4-amino-pyridyl complex) | EPR Spectroscopy | FWHH of central transition = 3.41 mT, indicating sensitivity of Zero-Field Splitting to the substituent | nih.gov |

| Dinuclear Silver(I) Picolylamine Complex | X-ray Diffraction | Pseudo-tetrahedral Ag(I) geometry, Ag-N distances: 2.284(2) Å and 2.2976(19) Å | tandfonline.com |

Applications of 4-Aminomethyl Pyridine Hydrochloride Metal Complexes in Catalysis

Metal complexes incorporating 4-aminomethylpyridine (also known as 4-picolylamine) as a ligand have demonstrated significant utility in various catalytic applications. The ligand's structure, featuring both a pyridine ring and an aminomethyl group, allows it to act as a versatile chelating or bridging agent, stabilizing transition metal centers and facilitating a range of chemical transformations. While many studies utilize the free base, 4-aminomethylpyridine, the principles and catalytic activities are directly relevant to complexes formed from its hydrochloride salt, as the salt form often serves as the precursor in acidic or neutral reaction media. The catalytic applications of these complexes are most prominent in polymerization and organic synthesis.

Olefin Polymerization

Group-IV metal complexes stabilized by aminopyridinato ligands, including derivatives of 4-aminomethylpyridine, have garnered substantial interest as catalysts for olefin polymerization. researchgate.net These complexes, particularly those of Titanium (Ti), Zirconium (Zr), and Hafnium (Hf), are typically activated by a co-catalyst such as methylaluminoxane (B55162) (MAO) to generate the active cationic metal center responsible for polymerization. researchgate.net

The general mechanism for olefin polymerization catalyzed by these Group-IV metal complexes involves several key steps:

Activation: The pre-catalyst reacts with the co-catalyst (e.g., MAO) to form a highly electrophilic, coordinatively unsaturated cationic metal-alkyl species.

Chain Propagation: The olefin monomer coordinates to the vacant site on the metal center and subsequently inserts into the metal-alkyl bond, extending the polymer chain.

Chain Transfer/Termination: The polymer chain growth can be terminated through various pathways, including β-hydride elimination or chain transfer to the monomer or a co-catalyst component like aluminum. researchgate.net

Research has shown that the structure of the aminopyridinato ligand plays a crucial role in determining the catalyst's activity and the properties of the resulting polymer. For instance, hafnium-based aminopyridinato complexes tend to produce polymers with longer chains compared to their titanium and zirconium counterparts. researchgate.net The majority of these complexes yield high-molecular-weight polymers, a desirable characteristic for many industrial applications. researchgate.net The design of the ligand and the choice of the metal are critical for optimizing catalyst performance and overcoming challenges such as ligand transfer to the aluminum co-catalyst. researchgate.net

Organic Synthesis

Beyond polymerization, metal complexes of 4-aminomethylpyridine are effective catalysts in organic synthesis, particularly in the creation of complex heterocyclic structures.

A notable example is the use of a Nickel(II)-picolylamine complex immobilized on silica-coated magnetic nanoparticles (Ni(II)-picolylamine/TCT/APTES@SiO₂@Fe₃O₄). This heterogeneous catalyst has proven highly efficient for the one-pot, pseudo-four-component synthesis of substituted pyridine derivatives. nih.govrsc.org The reaction involves the condensation of various aldehydes, malononitrile, and thiophenol. nih.gov

The key advantages of this catalytic system include:

High Efficiency: The catalyst demonstrates remarkable activity, achieving high yields of the desired pyridine products. For certain substrates, yields can reach up to 97%. nih.govrsc.org

Recyclability: Being immobilized on magnetic nanoparticles, the catalyst can be easily recovered from the reaction mixture using an external magnet and reused for multiple consecutive cycles without a significant loss of activity. nih.gov

Environmentally Benign: The reactions can be performed under solvent-free conditions or in green solvents like ethylene (B1197577) glycol (EG), aligning with the principles of sustainable chemistry. nih.govrsc.org

The catalytic performance for the synthesis of various pyridine derivatives is summarized in the table below.

| Aldehyde Derivative | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethylene Glycol (EG) | 80 | 97 | nih.govrsc.org |

| 4-Chlorobenzaldehyde | Ethylene Glycol (EG) | 80 | 95 | nih.gov |

| 4-Methylbenzaldehyde | Ethylene Glycol (EG) | 80 | 92 | nih.gov |

| Benzaldehyde | Ethylene Glycol (EG) | 80 | 90 | nih.gov |

| 2,4-Dichlorobenzaldehyde | Solvent-free | 80 | 94 | nih.gov |

Hydrogenation Reactions

The related ligand system, specifically the positional isomer 2-(aminomethyl)pyridine, has been used to synthesize ruthenium and osmium complexes that are active catalysts for the hydrogenation of imines to amines. dntb.gov.ua This suggests that 4-aminomethylpyridine complexes could also possess activity in similar reduction reactions.

Furthermore, in the context of synthesizing 4-(aminomethyl)pyridine itself, palladium on carbon (Pd/C) is used to catalyze the hydrogenation of 4-pyridinecarbonitrile. rsc.org In this process, the formation of a salt between the acidic additive (such as sulfuric acid, analogous to the hydrochloride of the title compound) and the resulting amine product is crucial. This salt formation prevents side reactions, thereby increasing the selectivity towards the desired primary amine. rsc.org This highlights the important role that the hydrochloride salt can play in directing the outcome of catalytic hydrogenation processes.

Supramolecular Chemistry and Intermolecular Interactions Involving 4 Aminoxymethyl Pyridine Hydrochloride

Design and Synthesis of Supramolecular Assemblies

The predictable and directional nature of non-covalent interactions involving the 4-aminomethyl pyridine (B92270) moiety makes it a valuable component in the rational design of supramolecular assemblies. The synthesis of these assemblies often involves the reaction of 4-aminomethyl pyridine with metal salts, leading to the formation of coordination polymers with diverse structural motifs. nih.gov The final architecture of these assemblies is highly dependent on factors such as the ligand-to-metal ratio and the nature of the counter-anion present in the reaction. nih.gov

Hydrogen bonding is a primary driving force in the crystal packing of systems containing 4-aminomethyl pyridine. The aminomethyl group (-CH₂NH₂) is a potent hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. In the hydrochloride salt, the protonated pyridinium (B92312) cation and the aminomethyl group can form strong hydrogen bonds with the chloride anion and other acceptor groups. These interactions, along with weaker C-H···O or C-H···N bonds, play a crucial role in stabilizing crystal structures. researchgate.net

The interplay between hydrogen bonding and other non-covalent forces directs the self-assembly process, leading to well-defined supramolecular structures. nih.govmdpi.com In coordination complexes, for instance, hydrogen bonding involving the non-coordinated aminomethyl group can link adjacent polymer chains, extending the structure into higher dimensions. nih.gov The strength and directionality of these bonds are key to achieving desired crystal packing and, consequently, material properties. mdpi.com

The aromatic pyridine ring of 4-aminomethyl pyridine hydrochloride facilitates π-π stacking interactions, which are crucial for the stabilization of its supramolecular architectures. These interactions occur between the electron-rich π-systems of adjacent pyridine rings. mdpi.com In coordination polymers, π-stacking can lead to the formation of one-dimensional chains with ladder-like or step-like arrangements. researchgate.net

Formation of Host-Guest Complexes

The 4-aminomethyl pyridine cation can act as a guest molecule, becoming encapsulated within the cavity of a larger host molecule to form a host-guest inclusion complex. While specific studies on 4-aminomethyl pyridine hydrochloride are limited, research on its isomer, 3-(aminomethyl)pyridine (B1677787) hydrochloride (AMPY+), provides significant insight into this process.

In one study, the AMPY+ cation was encapsulated by tetramethylcucurbit wikipedia.orguril (TMeQ wikipedia.org), a macrocyclic host molecule. asianpubs.orgasianpubs.org The formation of this stable 1:1 host-guest complex was confirmed by single-crystal X-ray diffraction and UV-vis spectra titration, which determined a high association constant. asianpubs.orgasianpubs.org The stability of such complexes is driven by a combination of ion-dipole interactions between the cationic guest and the polar portals of the cucurbituril (B1219460) host, as well as hydrophobic and van der Waals interactions between the guest and the host's cavity. asianpubs.org

Similarly, studies with related molecules like 4-aminopyridine (B3432731) (4-AP) show encapsulation by hosts such as α-cyclodextrin, where hydrogen bonding and π-π interactions are key stabilizing forces. researchgate.net

Table 1: Crystallographic and Binding Data for TMeQ wikipedia.org@AMPY+ Host-Guest Complex

| Parameter | Value | Reference |

|---|---|---|

| Host | Tetramethylcucurbit wikipedia.orguril (TMeQ wikipedia.org) | asianpubs.org |

| Guest | 3-(aminomethyl)pyridyl hydrochloride (AMPY+) | asianpubs.org |

| Stoichiometry (Host:Guest) | 1:1 | asianpubs.org |

| Association Constant (Ka) | 9.51 × 10⁵ L/mol | asianpubs.orgasianpubs.org |

| Crystal System | Monoclinic | asianpubs.org |

Co-crystallization and Salt Bridge Formation

Co-crystallization is a technique used to form a single crystalline material from two or more different molecules held together by non-covalent interactions. nih.gov 4-Aminomethyl pyridine hydrochloride is an ideal candidate for forming co-crystals and, more specifically, for participating in salt bridge interactions.

A salt bridge is a non-covalent interaction composed of two components: an ionic bond and a hydrogen bond. wikipedia.org In biochemistry, these bridges typically form between positively charged residues like lysine (B10760008) or arginine and negatively charged residues like aspartic acid or glutamic acid, contributing significantly to protein stability. nih.govyoutube.com

In the context of 4-aminomethyl pyridine hydrochloride, a primary salt bridge exists inherently between the protonated pyridinium cation (or the protonated aminomethyl group) and the chloride anion. Furthermore, the molecule can form new salt bridges when co-crystallized with acidic compounds. The aminomethyl group (pKa ~8.2) and the pyridine nitrogen (pKa ~5.2) can be protonated, forming a dication that can interact strongly with anionic species. This interaction involves the electrostatic attraction between the positive ammonium (B1175870) or pyridinium group and a negative charge on the co-former, stabilized by N-H···O or N-H···X hydrogen bonds. nih.gov The formation of these specific, directional interactions is a powerful tool in crystal engineering. nih.gov

Applications in Covalent Organic Polymers (COPs) and Porous Materials

The bifunctional nature of 4-aminomethyl pyridine, with its distinct coordinating sites (the pyridine nitrogen and the amino group), makes it a valuable building block for the synthesis of porous materials.

One key application is in the creation of selective adsorbents. A novel silica-supported 2-aminomethyl pyridine adsorbent has been synthesized for the selective removal of metal ions like copper (Cu²⁺) from solutions. researchgate.netrsc.org In these materials, the aminomethyl pyridine moiety is grafted onto a silica (B1680970) support. The resulting material exhibits a high adsorption capacity and selectivity for specific metal ions, which has potential applications in hydrometallurgical purification processes. researchgate.netrsc.org The adsorption mechanism involves the coordination of the metal ion with the nitrogen atoms of the grafted ligands.

While direct synthesis of Covalent Organic Polymers (COPs) using 4-aminomethyl pyridine hydrochloride is not widely reported, its structural motifs are highly relevant. The principles of forming extended networks through coordination chemistry are well-demonstrated in the silver(I) coordination polymers it forms. nih.gov These one- and two-dimensional polymers are precursors to metal-organic frameworks (MOFs), a class of porous materials. The ability of 4-aminomethyl pyridine to link metal centers into extended, predictable structures underscores its potential as a linker in the design of functional porous polymers for applications in catalysis, gas storage, and separation.

Theoretical and Computational Studies of 4 Aminoxymethyl Pyridine Hydrochloride

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of compounds from first principles. These methods are used to determine optimized geometry, vibrational frequencies, and electronic characteristics. ijcrt.orgnih.gov For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been successfully applied to study related pyridine (B92270) hydrochloride derivatives, providing insights into bond lengths, bond angles, and other structural parameters. ijcrt.org

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and stability of a molecule; a large gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species. nih.govresearchgate.net

In related pyridine derivatives, the HOMO is often located over the pyridine ring and substituent groups, indicating these as the primary sites for electron donation. researchgate.net A detailed analysis for 4-Aminomethyl pyridine hydrochloride would map its specific HOMO and LUMO distributions and calculate the energy gap, providing a quantitative measure of its kinetic stability and electronic excitation properties. However, specific HOMO-LUMO energy values and orbital plots for 4-Aminomethyl pyridine hydrochloride have not been reported in the available literature.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. proteopedia.orgresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). utoronto.ca

For 4-Aminomethyl pyridine hydrochloride, an MEP map would be expected to show a significant positive potential around the ammonium (B1175870) group (-CH₂NH₃⁺) and the pyridinium (B92312) proton, making these sites susceptible to nucleophilic attack. The chloride ion would be the center of negative potential. While MEP maps are a standard output of quantum chemical studies, a specific, published MEP map for 4-Aminomethyl pyridine hydrochloride could not be located in the search results.

Conformational Analysis and Tautomerism Studies

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For 4-Aminomethyl pyridine hydrochloride, this would involve studying the rotation around the C-C and C-N single bonds to identify the most stable conformer.

Tautomerism involves the interconversion of structural isomers, most commonly through the migration of a proton. nih.gov Pyridine derivatives, particularly those with hydroxyl or amino substituents, can exhibit tautomerism (e.g., keto-enol or imine-enamine forms). researchgate.netrsc.org For 4-Aminomethyl pyridine, protonation is expected at the more basic aminomethyl nitrogen. However, detailed computational studies on the relative energies of different protonation sites (e.g., the pyridine nitrogen vs. the amino nitrogen) and the potential for other tautomeric forms of the hydrochloride salt are not available in the reviewed literature.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can model the pathways of chemical reactions, identifying intermediate structures, transition states, and activation energies. This is crucial for understanding reaction kinetics and mechanisms. For example, the reactivity of the related compound 4-(Chloromethyl)pyridine hydrochloride as an alkylating agent has been noted, where it reacts with various nucleophiles.

A theoretical study on 4-Aminomethyl pyridine hydrochloride could model its potential reactions, such as deprotonation or substitution, and characterize the associated transition states. This would provide a deeper understanding of its chemical behavior. At present, published studies detailing reaction mechanism modeling specifically for 4-Aminomethyl pyridine hydrochloride are not found in the available research.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify and analyze different types of contacts, such as hydrogen bonds and van der Waals forces. nih.govmdpi.com The surface is typically color-coded, with red spots highlighting contacts that are shorter than the sum of the van der Waals radii, indicating strong interactions like hydrogen bonds. mdpi.com

In the crystalline state of 4-Aminomethyl pyridine hydrochloride, strong N-H···Cl hydrogen bonds between the ammonium group and the chloride anion, as well as potential C-H···Cl and C-H···π interactions, would be expected to be the dominant forces governing the crystal packing. A Hirshfeld analysis would allow for the quantification of the percentage contribution of each of these interactions to the total crystal packing. While this technique has been applied to other hydrochloride salts and pyridine derivatives nih.govmdpi.com, a specific Hirshfeld surface analysis for 4-Aminomethyl pyridine hydrochloride has not been reported in the surveyed literature.

Prediction of Reactivity Parameters and Selectivity

Quantum chemical calculations can predict various reactivity descriptors that help in understanding a molecule's chemical behavior and selectivity. These parameters, often derived from the energies of frontier molecular orbitals (HOMO and LUMO), include electronegativity, chemical hardness, and softness. nih.gov These descriptors provide a theoretical basis for the molecule's reactivity in different chemical environments. For instance, the selectivity of related compounds as inhibitors of certain enzymes has been studied.

A comprehensive computational analysis of 4-Aminomethyl pyridine hydrochloride would yield these parameters, offering predictions about its reactivity profile. However, specific studies detailing these predicted reactivity parameters and selectivity for 4-Aminomethyl pyridine hydrochloride are not present in the available scientific literature.

Applications of 4 Aminoxymethyl Pyridine Hydrochloride As a Chemical Precursor and Building Block

Intermediate in the Synthesis of Complex Heterocyclic Systems

The unique geometry and reactive sites of the 4-aminoxymethyl pyridine (B92270) scaffold make it an important intermediate in the generation of complex heterocyclic and macrocyclic systems. The pyridine nitrogen and the exocyclic aminomethyl group can be incorporated into larger ring structures through various synthetic strategies, leading to compounds with specific structural and functional properties.

Research into G-quadruplex stabilizers has led to the synthesis of large, 24-membered macrocyclic lactams known as pyridyl polyoxazoles. nih.gov These complex structures are built around a central pyridine core. While specific syntheses may involve multi-step pathways using various pyridine derivatives, 4-aminoxymethyl pyridine represents a fundamental building block for analogous structures where a side chain is desired at the 4-position of the main pyridine ring. Its primary amine allows for amide bond formation, a key reaction in the cyclization steps to form such large macrocycles. nih.gov

Similarly, the synthesis of chiral macrocyclic and linear pyridine carboxamides utilizes pyridine-based dicarbonyl compounds as a starting point. mdpi.com These reactions involve coupling with amino acid esters, followed by further functionalization and, in some cases, macrocyclization. 4-Aminoxymethyl pyridine hydrochloride can serve as a crucial precursor to these types of systems, providing the core pyridyl moiety and a reactive handle for building out the macrocyclic framework.

| Heterocyclic System Class | Description | Role of Pyridine Moiety | Key Synthetic Reactions |

|---|---|---|---|

| Pyridyl Polyoxazoles | 24-membered macrocyclic lactams containing pyridine and multiple oxazole rings. nih.gov | Forms the core structural unit of the macrocycle. | Amide bond formation, Macrocyclization. |

| Tetra-aza Macrocyclic Pyridinophanes | 12-membered macrocycles containing a pyridine ring incorporated into a tetra-aza framework. | Serves as a key structural component, influencing the macrocycle's conformation and binding properties. | Cyclization, N-alkylation. |

| Chiral Pyridine Carboxamides | Macrocycles or linear structures containing pyridine and chiral amide linkages, often derived from amino acids. mdpi.com | Provides a rigid scaffold and potential metal coordination site. | Amide coupling, Hydrazinolysis. mdpi.com |

Building Block for Functional Organic Materials

The ability of 4-aminoxymethyl pyridine to act as a ligand, coordinating with metal ions through both its pyridine nitrogen and amino group, makes it a highly effective building block for the synthesis of functional organic materials such as coordination polymers and Metal-Organic Frameworks (MOFs). nih.govnih.gov These materials are of significant interest due to their porous structures and potential applications in gas storage, separation, and catalysis. nih.govresearchgate.net

Beyond coordination polymers, 4-aminoxymethyl pyridine is used to modify other polymeric systems to impart specific functionalities. For instance, it has been reacted with poly(3-chlorocarbonyl propyl methyl siloxane) to synthesize polyorganosiloxanes with pyridyl groups in the side chains. researchgate.net These modified polymers exhibit different thermal properties, such as glass transition temperatures, influenced by the presence of the pyridyl group and its capacity for hydrogen bonding. researchgate.net

| Compound | Dimensionality | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|---|

| Ag(4-amp)BF₄·0.75CH₃CN | 2-D Chiral Network acs.org | Orthorhombic acs.org | C222₁ acs.org | Chains connected by Ag···Ag contacts. acs.org |

| Ag(4-amp)PF₆ | 1-D Chain acs.org | Monoclinic acs.org | P2₁/m acs.org | Simple alternating arrangement of cationic chains and anions. acs.org |

Scaffold in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, are highly valued for their efficiency in building molecular complexity. The bifunctional nature of this compound makes it an ideal candidate for use as a scaffold in such reactions, providing both a primary amine and a distinct heterocyclic moiety.

The Hantzsch dihydropyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). beilstein-journals.org By substituting ammonia with 4-aminoxymethyl pyridine, the pyridylmethyl group can be incorporated directly into the resulting dihydropyridine ring system. This modification introduces a versatile functional group into the final product, suitable for further synthetic transformations or for modulating the molecule's physicochemical properties.

Another powerful MCR is the Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov The primary amine of 4-aminoxymethyl pyridine is well-suited to participate as the amine component in this reaction. Research on related compounds, such as 2-(aminomethyl)pyridine 1-oxide, has demonstrated their successful use in Ugi condensations to create complex nucleoside derivatives, indicating the high potential for the 4-isomer to act similarly. beilstein-journals.orgnih.gov

| Multi-Component Reaction | Typical Amine Component | Potential Role of 4-Aminoxymethyl Pyridine | Resulting Structural Feature |

|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Ammonia / Ammonium Acetate beilstein-journals.org | Acts as the nitrogen source for the dihydropyridine ring. | Incorporation of a 4-pyridylmethyl substituent on the ring nitrogen. |

| Ugi Reaction | Primary Amine nih.gov | Serves as the primary amine component. | Formation of an α-acylamino amide product bearing a 4-pyridylmethyl group on one of the amide nitrogens. |

| Mannich Reaction | Ammonia, Primary or Secondary Amine nih.gov | Functions as the amine component. | Creates a β-amino carbonyl compound (a Mannich base) containing the 4-pyridylmethylamino moiety. |

Advanced Research Directions and Future Perspectives on 4 Aminoxymethyl Pyridine Hydrochloride

Integration with Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, is being increasingly adopted for its advantages in safety, efficiency, and scalability. sci-hub.seajinomoto.com The integration of pyridine (B92270) derivatives into flow processes has been shown to be a safer, greener, and more efficient method compared to traditional batch reactors, sometimes allowing for continuous operation for hundreds of hours with sustained catalyst activity. researchgate.net

The unique properties of 4-Aminomethylpyridine hydrochloride make it a prime candidate for use in flow chemistry systems. Its two reactive centers—the nucleophilic primary amine and the basic pyridine nitrogen—allow for a variety of transformations. In a flow setup, the hydrochloride salt can be neutralized in-line before reacting with other reagents in a subsequent module. This allows for precise control over reaction conditions and residence times, which is often difficult to achieve in batch processing.

Potential flow chemistry applications for 4-Aminomethylpyridine include:

High-Throughput Synthesis: Automated flow systems could be used to rapidly synthesize libraries of 4-Aminomethylpyridine derivatives by reacting it with a variety of acyl chlorides, sulfonyl chlorides, or isocyanates. This would accelerate the discovery of new compounds with interesting properties for materials science or catalysis.

Multi-step Reactions: The synthesis of more complex molecules starting from 4-Aminomethylpyridine can be streamlined in a sequential flow setup. sci-hub.se For instance, an initial acylation of the aminomethyl group could be followed by a modification of the pyridine ring in a subsequent reactor without the need to isolate intermediates.

Safer Handling of Reactions: Reactions involving hazardous reagents or intermediates can be performed more safely in the small, contained volumes of a flow reactor, minimizing risks associated with thermal runaways or toxic exposures. ajinomoto.com

The table below outlines potential flow reactions involving 4-Aminomethylpyridine and the benefits of using a continuous flow approach.

| Reaction Type | Reagents | Potential Product | Flow Chemistry Advantages |

| Amide Synthesis | Acyl Chlorides | N-(pyridin-4-ylmethyl)amides | Rapid optimization, improved heat management, high purity. |

| Sulfonamide Synthesis | Sulfonyl Chlorides | N-(pyridin-4-ylmethyl)sulfonamides | Precise stoichiometry control, enhanced safety. |

| Urea Synthesis | Isocyanates | 1-substituted-3-(pyridin-4-ylmethyl)ureas | Efficient mixing, suitability for automation and library synthesis. |

| N-Alkylation of Pyridine | Alkyl Halides | 4-(Aminomethyl)-1-alkylpyridinium halides | Access to ionic liquids, controlled reaction environment. |

Development of Novel Catalytic Systems

Pyridine and its derivatives are fundamental components in catalysis, acting as ligands for metal centers or as organocatalysts themselves. wikipedia.org The electronic properties of the pyridine ring, which can be tuned by substituents, directly influence the activity and selectivity of the catalyst. acs.orgnih.gov

4-Aminomethylpyridine hydrochloride offers several avenues for the development of novel catalytic systems:

Ligand Synthesis: The aminomethyl group serves as a handle for building more complex, multidentate ligands. It can be readily derivatized to incorporate other coordinating groups, leading to new pincer-type or tetradentate ligands. These ligands can then be complexed with transition metals like palladium, rhodium, or gold to create catalysts for cross-coupling, hydrogenation, or oxidation reactions. acs.orgnih.gov

Influence on Metal Centers: As a ligand itself, 4-Aminomethylpyridine can coordinate to a metal through its pyridine nitrogen. The aminomethyl group (-CH₂NH₂) acts as an electron-donating group, increasing the basicity of the pyridine nitrogen and potentially enhancing the catalytic activity of the metal center in certain reactions. acs.org In its hydrochloride form, the protonated aminomethyl group (-CH₂NH₃⁺) becomes strongly electron-withdrawing, which would drastically alter the electronic properties and catalytic behavior of the resulting metal complex. This pH-switchable electronic effect is a key area for future exploration.

Organocatalysis: Pyridine bases are known to catalyze reactions such as the hydrolysis of esters. rsc.org 4-Aminomethylpyridine, as a bifunctional molecule, could potentially act as a general base catalyst (via the pyridine nitrogen) and a nucleophilic catalyst or hydrogen-bond donor (via the amine group) in various organic transformations.

Research has shown that palladium(II) complexes with 4-substituted pyridine ligands are effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The catalytic efficiency often correlates with the basicity of the ligand, suggesting that the electron-donating aminomethyl group of 4-Aminomethylpyridine could be beneficial. acs.org

Exploration in Advanced Materials Science